8-Aza-5-silaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Aza-5-silaspiro[45]decane hydrochloride is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-5-silaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process can be optimized to achieve higher yields by conducting the reaction in tetrahydrofuran (THF) without isolating intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Aza-5-silaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
8-Aza-5-silaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-Aza-5-silaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen and silicon atoms in the spirocyclic structure can form bonds with various biological molecules, influencing their activity. This compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Aza-5-azoniaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane: Contains a pyrimidine ring, used as a reference standard in pharmaceutical testing.
Uniqueness
8-Aza-5-silaspiro[4.5]decane hydrochloride is unique due to the presence of both nitrogen and silicon atoms in its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H18ClNSi |
---|---|
Molekulargewicht |
191.77 g/mol |
IUPAC-Name |
8-aza-5-silaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H17NSi.ClH/c1-2-6-10(5-1)7-3-9-4-8-10;/h9H,1-8H2;1H |
InChI-Schlüssel |
RTFFBFSCNQNHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si]2(C1)CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.